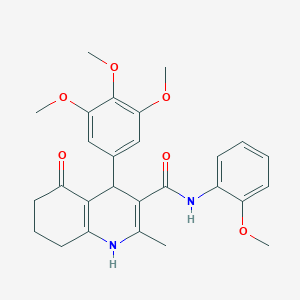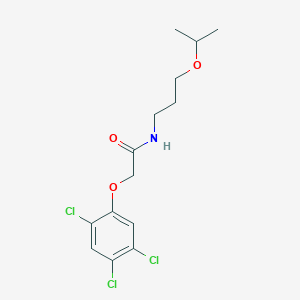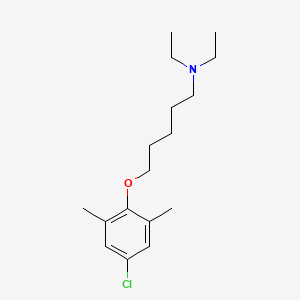![molecular formula C17H13BrN2O2S B5171909 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B5171909.png)
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
作用机制
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes that can result in antimicrobial and antiproliferative effects .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Similar compounds have been shown to have promising antimicrobial activity and were found to be active against certain cancer cell lines .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
生化分析
Biochemical Properties
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has been shown to interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular context. For example, it has been found to exhibit cytotoxic activity on certain human tumor cell lines . It influences cell function by impacting various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. For instance, it has been found to bind to certain proteins, leading to enzyme inhibition or activation . Changes in gene expression have also been observed, suggesting that this compound may interact with the cellular machinery responsible for transcription and translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that the compound’s stability and degradation can vary depending on the specific conditions of the experiment . Long-term effects on cellular function have also been reported in in vitro or in vivo studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.
Amidation Reaction: The 4-(4-bromophenyl)-1,3-thiazole is then reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and purification systems.
化学反应分析
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include substituted thiazole derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.
Hydrolysis: Products include 3-methoxybenzoic acid and 4-(4-bromophenyl)-1,3-thiazole-2-amine.
科学研究应用
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Drug Development: Due to its biological activities, it is a candidate for drug development, particularly in the areas of infectious diseases and oncology.
Chemical Biology: It is used as a tool compound in chemical biology to study the interactions between small molecules and biological targets.
相似化合物的比较
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide can be compared with other thiazole derivatives:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific biological targets.
4-(4-bromophenyl)-1,3-thiazole-2-amine: This simpler thiazole derivative is used as an intermediate in the synthesis of more complex compounds and has its own set of biological activities.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-methylbenzamide: This compound is similar in structure but has a different substitution pattern on the benzamide moiety, leading to variations in its biological activity.
属性
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-14-4-2-3-12(9-14)16(21)20-17-19-15(10-23-17)11-5-7-13(18)8-6-11/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPMEEYRNUVPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)
![3-(1,3-Benzothiazol-2-ylsulfanyl)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B5171847.png)

![[1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methyl propylcarbamate](/img/structure/B5171860.png)
![5-(1-azepanylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5171862.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2,6-dimethoxybenzamide](/img/structure/B5171863.png)
![methyl (4Z)-4-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5171874.png)
![2-[3-(2-chloro-4-nitrophenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5171883.png)
![2-chloro-5-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5171895.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171914.png)


